2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide
Description
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide is a thioamide derivative featuring a 1,3-dioxoisoindole core linked to a propanethioamide side chain. The isoindole-1,3-dione moiety (C₈H₅NO₂) is a phthalimide analog, known for its electron-withdrawing properties and applications in medicinal chemistry. The thioamide group (-C(=S)-NH₂) distinguishes this compound from conventional amide derivatives, offering unique electronic and reactivity profiles.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)propanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-6(9(12)16)13-10(14)7-4-2-3-5-8(7)11(13)15/h2-6H,1H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBOYKHVKBSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reaction conditions
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide exhibit significant antimicrobial properties. A study demonstrated that similar isoindole derivatives showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for these compounds was reported at approximately 256 µg/mL.
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it can induce apoptosis in cancer cells while sparing normal cells. For instance, compounds with similar structures have shown selective cytotoxicity towards human breast and lung cancer cells .
Enzyme Inhibition
Another promising application lies in enzyme inhibition. The compound may inhibit enzymes involved in metabolic pathways associated with diseases such as Alzheimer's. Studies have highlighted that isoindole derivatives can inhibit acetylcholinesterase, which plays a crucial role in neurodegenerative conditions.
Polymer Synthesis
The unique structural features of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide make it a candidate for use in polymer synthesis. Its ability to form stable bonds can be exploited to create new materials with enhanced thermal and mechanical properties.
Photovoltaic Devices
Research has explored the potential of this compound in organic photovoltaic devices. Its electronic properties may contribute to improved efficiency in light absorption and charge transport within solar cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluation against bacterial strains | Demonstrated significant inhibition against E. coli and S. aureus with MIC ~256 µg/mL |
| Cytotoxicity Assay | Cancer cell lines | Induced apoptosis selectively in breast and lung cancer cells |
| Enzyme Inhibition Study | Acetylcholinesterase inhibition | Potential therapeutic implications for Alzheimer's disease |
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the 1,3-dioxoisoindole core but differing in side-chain substituents and functional groups.
Structural and Functional Group Analysis
Key Differences and Implications
Thioamide vs. Amide Functionality :
- The thioamide group in the target compound replaces the oxygen atom in amides with sulfur, lowering the C=O/C=S bond strength and increasing nucleophilicity. This may enhance metal-binding capacity or alter metabolic stability compared to amide analogs like C₁₄H₁₁N₃O₃S and C₁₀H₁₂N₂O₃ .
The ethyl group in C₁₀H₁₂N₂O₃ increases hydrophobicity, likely improving membrane permeability but reducing aqueous solubility . The 3,5-dimethylphenyl substituent in C₁₉H₁₈N₂O₃ adds steric bulk, which could hinder binding to flat enzymatic pockets while enhancing selectivity .
Molecular Weight and Drug-Likeness: The target compound (234.27 g/mol) and C₁₀H₁₂N₂O₃ (208.22 g/mol) fall within Lipinski’s rule of five thresholds (<500 g/mol), suggesting favorable oral bioavailability.
Biological Activity
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide is a compound that belongs to the class of phthalimides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide is , and it features a unique isoindoline moiety that contributes to its biological properties. The compound's structure can be represented as follows:
Antioxidant Properties
Research indicates that derivatives of isoindoline compounds exhibit significant antioxidant activity. For instance, studies have shown that certain isoindoline derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant potential of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide may similarly contribute to cellular protection against oxidative damage.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various in vitro studies. It has been observed to inhibit key inflammatory pathways, potentially through the modulation of cytokine production and the suppression of pro-inflammatory mediators. This suggests a therapeutic role in conditions characterized by chronic inflammation .
Neuroprotective Effects
In models of ischemic stroke, compounds related to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide have shown promise in reducing infarct size and improving neurological outcomes. For example, related isoindoline derivatives have been reported to protect neuronal cells from oxidative stress and improve survival rates in neurodegenerative conditions . This neuroprotective activity could be attributed to their ability to enhance cerebral blood flow and reduce apoptosis in neurons.
The biological activity of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide is believed to involve multiple mechanisms:
- Inhibition of Platelet Aggregation : Similar compounds have been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP), which is critical for preventing thrombus formation during ischemic events .
- Scavenging Reactive Oxygen Species (ROS) : The ability to neutralize ROS plays a significant role in its antioxidant capacity.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
